molecular formula C11H13BrO3 B165128 Methyl 4-(3-bromopropoxy)benzoate CAS No. 135998-88-8

Methyl 4-(3-bromopropoxy)benzoate

Cat. No. B165128
Key on ui cas rn: 135998-88-8
M. Wt: 273.12 g/mol
InChI Key: UXQAWAAALKEOIM-UHFFFAOYSA-N
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Patent
US07951826B2

Procedure details

The title compound is prepared in a manner substantially analogous to Procedure A starting from 4-hydroxy-benzoic acid methyl ester and 1,3-dibromo-propane. MS (ES+) 272.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[Br:12][CH2:13][CH2:14][CH2:15]Br>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:15][CH2:14][CH2:13][Br:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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